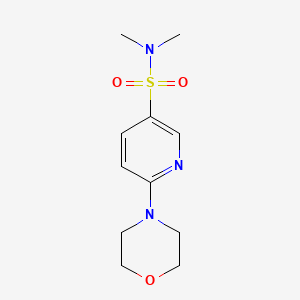
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide, also known as MPDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have a variety of pharmacological properties. MPDS has been found to have several applications in biomedical research, including as an inhibitor of certain enzymes and as a tool for studying cellular processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is based on its ability to bind to the active site of carbonic anhydrase IX, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance of cells. The inhibition of carbonic anhydrase IX by N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been shown to lead to a decrease in tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
In addition to its role as a carbonic anhydrase IX inhibitor, N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This allows researchers to study the role of this enzyme in various biological processes. However, one of the limitations of using N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide in scientific research. One area of interest is the development of new carbonic anhydrase IX inhibitors based on the structure of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide. Another area of interest is the use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a tool for studying the role of carbonic anhydrase IX in other biological processes, such as angiogenesis and apoptosis. Additionally, the potential use of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide as a therapeutic agent for cancer and other diseases is an area of ongoing research.
Synthesemethoden
The synthesis of N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide involves the reaction of 4-morpholinylpyridine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from an appropriate solvent. The yield of the synthesis is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been extensively used in scientific research as a biochemical tool. It has been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. N,N-dimethyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been used as a tool for studying the role of carbonic anhydrase IX in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-morpholin-4-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-13(2)18(15,16)10-3-4-11(12-9-10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWPIKQVQMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)



![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)